2,3,4-Trichlorophenol
Overview
Description
2,3,4-Trichlorophenol is an organochloride compound derived from phenol, characterized by the presence of three chlorine atoms attached to the benzene ring at the 2, 3, and 4 positions. This compound is one of the six isomers of trichlorophenol, each differing in the positions of the chlorine atoms on the phenol ring. It is a white to light peach solid with a molecular formula of C6H3Cl3O and a molecular weight of 197.45 g/mol .
Scientific Research Applications
2,3,4-Trichlorophenol has a wide range of applications in scientific research:
Biology: It is studied for its effects on microbial degradation and its role in bioremediation processes.
Medicine: Research is conducted on its potential endocrine-disrupting effects and its impact on human health.
Industry: It is used in the synthesis of pesticides, herbicides, and other chlorinated organic compounds.
Mechanism of Action
Target of Action
2,3,4-Trichlorophenol is an organochloride of phenol that contains three covalently bonded chlorine atoms It’s known that chlorophenols can function as receptors for various substances .
Mode of Action
Trichlorophenols are produced by electrophilic halogenation of phenol with chlorine . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving electrophilic substitution or addition reactions.
Biochemical Pathways
Research on other trichlorophenols suggests that they can be degraded by bacteria through various catabolic pathways . For instance, one study found that a strain of Novosphingobium was able to degrade 2,4,6-trichlorophenol and other similar compounds .
Pharmacokinetics
The compound’s molecular weight of 197446 suggests that it might be absorbed and distributed in the body to some extent
Result of Action
It’s known that other trichlorophenols can have carcinogenic, mutagenic, and cytotoxic properties . Therefore, it’s possible that this compound might have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been found in anaerobic environments such as sediments and groundwater aquifers . This suggests that the compound’s action, efficacy, and stability might be affected by factors such as oxygen levels, pH, and temperature.
Safety and Hazards
Future Directions
While specific future directions for 2,3,4-Trichlorophenol are not available, it is known that chlorophenols are a major cause for concern due to their recalcitrance to degradation by artificial or natural means and adverse effects on humans and the ecobiota . Therefore, future research may focus on finding effective ways to degrade these compounds and mitigate their impact on the environment and human health.
Relevant Papers The paper titled “2,4,6-trichlorophenol (TCP) photobiodegradation and its effect on community structure” discusses the mechanisms occurring in a photolytic circulating-bed biofilm reactor (PCBBR) treating 2,4,6-trichlorophenol (TCP) . Another paper titled “Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective” provides a comprehensive review of the toxicological profile of chlorophenols, including this compound .
Biochemical Analysis
Biochemical Properties
It is known that trichlorophenols are produced by electrophilic halogenation of phenol with chlorine
Cellular Effects
It has been shown to cause morphological changes and reduce cell viability in mouse embryonic fibroblasts
Molecular Mechanism
It is known to be involved in the electrophilic halogenation of phenol with chlorine
Temporal Effects in Laboratory Settings
It is known that the compound can cause morphological changes and reduce cell viability over time . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
It has been shown to cause morphological changes and reduce cell viability in mouse embryonic fibroblasts
Metabolic Pathways
It is known that trichlorophenols are produced by electrophilic halogenation of phenol with chlorine
Transport and Distribution
Due to its relative solubility and persistence, it is likely to be widely distributed in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorophenol is typically synthesized through the electrophilic halogenation of phenol using chlorine gas. The reaction involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms. The process is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of phenol in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is conducted at elevated temperatures, typically around 70-75°C, to achieve high yields and purity. The crude product is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Phenolic compounds with different substituents.
Comparison with Similar Compounds
2,3,4-Trichlorophenol is one of six isomers of trichlorophenol, each with unique properties:
- 2,3,5-Trichlorophenol
- 2,3,6-Trichlorophenol
- 2,4,5-Trichlorophenol
- 2,4,6-Trichlorophenol
- 3,4,5-Trichlorophenol
Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its reactivity and biological effects. Compared to other isomers, it may exhibit different levels of toxicity and environmental persistence .
Properties
IUPAC Name |
2,3,4-trichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQFVBWFPBKHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Record name | 2,3,4-TRICHLOROPHENOL | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026207 | |
Record name | 2,3,4-Trichlorophenol | |
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Molecular Weight |
197.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992), Solid with a strong disinfectant odor; [HSDB], WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR. | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Record name | Trichlorophenol | |
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Record name | 2,3,4-TRICHLOROPHENOL | |
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Boiling Point |
Sublimes (NTP, 1992), 252 °C | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Record name | TRICHLOROPHENOL | |
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Flash Point |
62 °C | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water: none | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Record name | 2,3,4-TRICHLOROPHENOL | |
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Density |
1.7 at 25 °C (solid), 1.5 g/cm³ | |
Record name | TRICHLOROPHENOL | |
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Record name | 2,3,4-TRICHLOROPHENOL | |
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Vapor Density |
Relative vapor density (air = 1): 6.8 | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Vapor Pressure |
0.00246 [mmHg] | |
Record name | Trichlorophenol | |
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Mechanism of Action |
CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/ | |
Record name | TRICHLOROPHENOL | |
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Impurities |
CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM. | |
Record name | TRICHLOROPHENOL | |
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Color/Form |
Solid crystals or flakes | |
CAS No. |
15950-66-0, 25167-82-2 | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Record name | 2,3,4-Trichlorophenol | |
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Record name | 2,3,4-Trichlorophenol | |
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Record name | Phenol, trichloro- | |
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Record name | 2,3,4-Trichlorophenol | |
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Record name | Trichlorophenol | |
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Record name | 2,3,4-trichlorophenol | |
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Melting Point |
171 to 174 °F (NTP, 1992), 57 °C (FP), 79-81 °C | |
Record name | 2,3,4-TRICHLOROPHENOL | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3,4-Trichlorophenol?
A1: The molecular formula for this compound is C6H3Cl3O, and its molecular weight is 197.45 g/mol.
Q2: Are there any studies on the halogen bonding and structural characteristics of this compound?
A2: Yes, research has shown that the crystal structure of this compound exhibits hydrogen-bonded domains. Interestingly, these domains are also observed in the structures of 4-chlorophenol and 3,5-dichlorophenol, indicating a degree of structural modularity. The study emphasizes the significance of halogen bonding in determining the structure of this compound and its isomeric dichlorophenols. []
Q3: What is the acute toxicity of this compound?
A3: Studies using the freshwater photobacterium Vibrio qinghaiensis sp.-Q67 revealed that the 50% effective concentration (EC50) value for this compound was 3.42 mg/L, indicating significant acute toxicity. Notably, the acute toxicity of chlorophenols was found to increase with a higher number of chlorine atoms on the benzene ring. []
Q4: How does this compound rank in terms of toxicity compared to other chlorophenols?
A4: Research indicates that the acute toxicity of chlorophenols on Carassias auratus (goldfish) increases with the number of chlorine atoms present on the benzene ring. This suggests that this compound, with three chlorine atoms, would be more toxic than dichlorophenols but less toxic than tetrachlorophenols or pentachlorophenol. []
Q5: What are the potential long-term effects of this compound exposure in humans?
A5: This Q&A focuses strictly on scientific research and avoids discussing specific health effects or medical advice. For detailed information on the potential health impacts of this compound, please consult relevant toxicology databases and regulatory agencies.
Q6: Can this compound be found in the environment?
A6: Yes, this compound has been detected in leachates from landfills, particularly in the acidogenic phase. [] This highlights its persistence and potential for environmental contamination.
Q7: Is there evidence of biodegradation or bioremediation potential for this compound?
A7: Research has identified the Dehalococcoides strains CBDB1 and 195 as capable of reductively dechlorinating this compound. [] This dechlorination process can lead to the breakdown of this compound into less chlorinated phenols. Additionally, extracts from the bacterium Arthrobacter sp. strain ATCC 33790 have demonstrated enzymatic dehalogenation activity with this compound as a substrate. []
Q8: What analytical methods are available to detect and quantify this compound in environmental samples?
A8: Several analytical techniques have been employed to analyze this compound in environmental matrices:
- Solid Phase Microextraction (SPME) coupled with Gas Chromatography and Flame Ionization Detection (GC/FID): This method has been successfully used to determine this compound in landfill leachates. []
- Magnetic Micro-Solid-Phase Extraction (MMSPE) combined with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of this compound and other trichlorophenols in seawater samples. []
- Capillary Zone Electrophoresis (CZE): This method provides efficient separation and determination of various chlorophenols, including this compound, in industrial wastewater. []
Q9: How is this compound typically extracted from complex matrices like urine for analysis?
A9: Solid-phase extraction (SPE) is a commonly employed technique for extracting and pre-concentrating this compound from urine samples. This method allows for the isolation and purification of the analyte before analysis. []
Q10: What is known about the metabolism of this compound in biological systems?
A10: Research indicates that this compound can act as an electron acceptor for the bacterium Dehalococcoides strain CBDB1, supporting its respiratory growth. This suggests that this microorganism can utilize this compound in its metabolic processes. [] Additionally, studies have shown that this compound can be enzymatically dehalogenated by extracts from the bacterium Arthrobacter sp. strain ATCC 33790. []
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